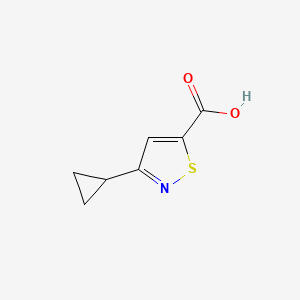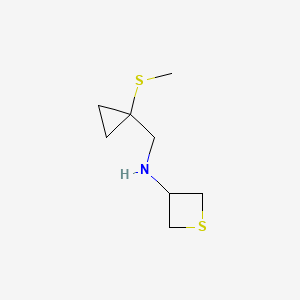
N-((1-(Methylthio)cyclopropyl)methyl)thietan-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(Methylthio)cyclopropyl)methyl)thietan-3-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a thietan ring, and a methylthio substituent, which contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(Methylthio)cyclopropyl)methyl)thietan-3-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the cyclopropyl group through cyclopropanation reactions, followed by the introduction of the thietan ring via cyclization reactions. The methylthio group can be introduced through nucleophilic substitution reactions using appropriate thiol reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and reaction conditions that minimize side reactions and maximize the efficiency of each step. Continuous flow reactors and other modern chemical engineering techniques may also be employed to scale up the production process.
化学反应分析
Types of Reactions
N-((1-(Methylthio)cyclopropyl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thietan ring or modify the cyclopropyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.
科学研究应用
N-((1-(Methylthio)cyclopropyl)methyl)thietan-3-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials and chemical processes, including catalysis and polymerization.
作用机制
The mechanism by which N-((1-(Methylthio)cyclopropyl)methyl)thietan-3-amine exerts its effects depends on its interaction with specific molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The cyclopropyl and thietan rings may contribute to the compound’s binding affinity and specificity, while the methylthio group can influence its reactivity and stability.
相似化合物的比较
Similar Compounds
Thietan-3-amine: Lacks the cyclopropyl and methylthio groups, resulting in different chemical properties and reactivity.
Cyclopropylmethylamine: Contains the cyclopropyl group but lacks the thietan ring and methylthio substituent.
Methylthiocyclopropane: Contains the cyclopropyl and methylthio groups but lacks the thietan ring.
Uniqueness
N-((1-(Methylthio)cyclopropyl)methyl)thietan-3-amine is unique due to the combination of its cyclopropyl, thietan, and methylthio groups. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it a valuable compound for various scientific research applications.
属性
分子式 |
C8H15NS2 |
|---|---|
分子量 |
189.3 g/mol |
IUPAC 名称 |
N-[(1-methylsulfanylcyclopropyl)methyl]thietan-3-amine |
InChI |
InChI=1S/C8H15NS2/c1-10-8(2-3-8)6-9-7-4-11-5-7/h7,9H,2-6H2,1H3 |
InChI 键 |
SIJHNIFQBLRDMT-UHFFFAOYSA-N |
规范 SMILES |
CSC1(CC1)CNC2CSC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 6-bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13328724.png)
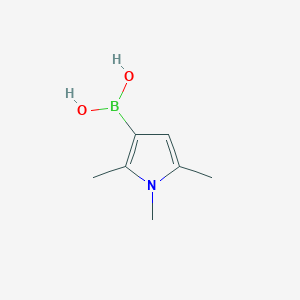
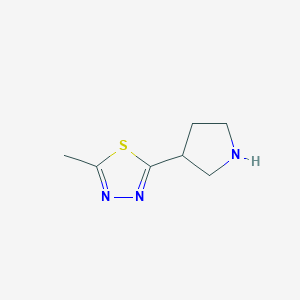
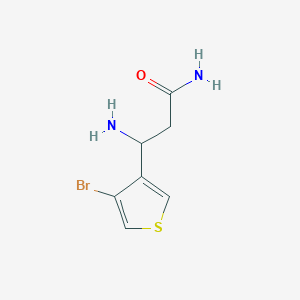
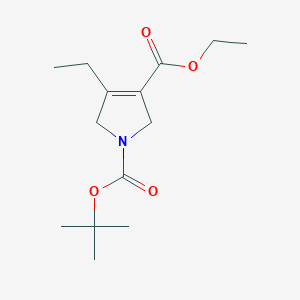
![2-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B13328751.png)
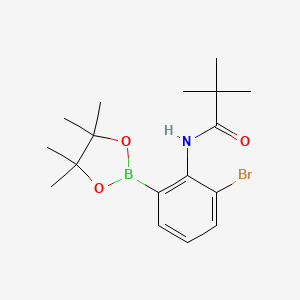
![3-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B13328762.png)

![7-Fluoro-4-iodobenzo[d]thiazole](/img/structure/B13328768.png)

![(R)-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13328775.png)
